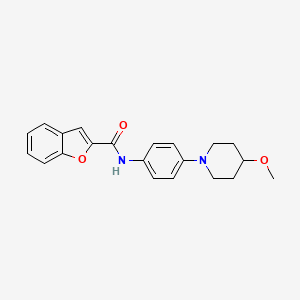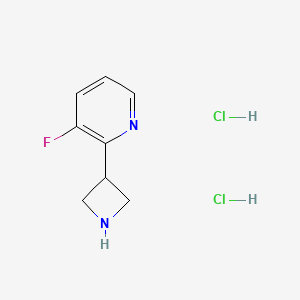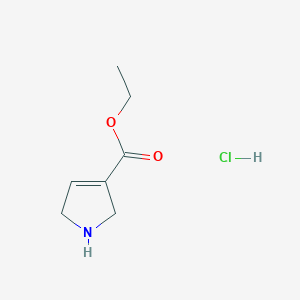
N-(4-(4-methoxypiperidin-1-yl)phenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(4-methoxypiperidin-1-yl)phenyl)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The molecular formula of “this compound” is C21H22N2O3.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 350.418. Other specific physical and chemical properties are not mentioned in the available resources.Scientific Research Applications
Neuroprotective and Antioxidant Effects : A study synthesized a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, including compounds with methoxy substitutions similar to the queried compound. These derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited neuroprotective and antioxidant activities (Cho et al., 2015).
Synthesis and Enzyme Inhibition : Another study focused on synthesizing 2-substituted benzofuran hydroxyamic acids as inhibitors of the enzyme 5-lipoxygenase. This research is relevant as it explores the inhibitory activities of benzofuran compounds, which is structurally related to the queried compound (Ohemeng et al., 1994).
Sigma Receptor Selectivity : Research on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, which are structurally related to the queried compound, showed that these ligands exhibit high affinity at the sigma-1 receptor. This implies potential applications in neuropharmacology and psychotropic drug development (Marriott et al., 2012).
Supramolecular Chemistry : A study on the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, which shares the methoxy group feature with the queried compound, revealed a novel conjunction of organizational motifs into a π-stack surrounded by a triple helical network of hydrogen bonds, suggestive of a new mode of organization for some columnar liquid crystals (Lightfoot et al., 1999).
Solid-Phase Synthesis : The solid-phase synthesis of oligo(p-benzamide) foldamers, involving N-p-methoxy benzyl protection, highlights the versatility of benzamide derivatives in the synthesis of supramolecular structures and nanoscale objects, which is pertinent to the field of nanotechnology (König et al., 2006).
Safety and Hazards
The product is not intended for human or veterinary use. It is available for research use only. Specific safety and hazard information is not provided in the available resources.
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-10-12-23(13-11-18)17-8-6-16(7-9-17)22-21(24)20-14-15-4-2-3-5-19(15)26-20/h2-9,14,18H,10-13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFKEWQJIAJHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)
![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)




![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)
![({3-[2-(acetylamino)ethyl]-1H-indol-5-yl}oxy)acetic acid](/img/structure/B2378989.png)
![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)
![N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2378991.png)
